methyl 2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate
Description
Historical Development of Pyrazoline Chemistry
The pyrazoline nucleus, first identified in the late 19th century, emerged from foundational work by German chemists Ludwig Knorr and Hans von Pechmann. Knorr’s 1883 discovery of pyrazole derivatives via condensation reactions between hydrazines and 1,3-diketones laid the groundwork for synthetic methodologies still in use today. Pechmann’s 1898 acetylene-diazomethane cyclization further expanded access to pyrazole scaffolds, enabling systematic exploration of substituent effects. The Knorr pyrazole synthesis, which involves acid-catalyzed imine formation between hydrazines and 1,3-dicarbonyl compounds, remains a cornerstone for constructing dihydropyrazole derivatives. Early applications focused on dye chemistry, but mid-20th-century discoveries of natural pyrazolyl-alanine in watermelon seeds spurred interest in biological activities.
Significance of 4,5-Dihydro-1H-pyrazole Scaffold in Medicinal Chemistry
The 4,5-dihydro-1H-pyrazole scaffold, a partially saturated pyrazoline variant, exhibits enhanced conformational flexibility compared to fully aromatic analogs, enabling optimal interactions with biological targets. This scaffold is integral to multiple FDA-approved drugs, including the COX-2 inhibitor celecoxib and the anabolic steroid stanozolol. Recent studies highlight its role in cannabinoid receptor antagonism, with 4,5-dihydro-1H-pyrazole derivatives demonstrating potent CB1 receptor binding for obesity and addiction treatment. Neuroprotective applications are exemplified by compounds such as 1-cyclopropanecarbonyl-3-(2-amino-5-chlorophenyl)-4,5-dihydro-1H-pyrazole, which inhibits neuronal nitric oxide synthase (nNOS) by 70%.
Table 1: Biological Activities of Select 4,5-Dihydro-1H-Pyrazole Derivatives
Importance of Thioester Functionalization in Bioactive Molecules
Thioesters, characterized by a carbonyl group bonded to a sulfur atom, play pivotal roles in biochemical processes such as fatty acid metabolism (e.g., acetyl-CoA). In synthetic chemistry, thioester incorporation enhances membrane permeability and metabolic stability. The Mitsunobu reaction and dehydrating agents like DCC enable efficient thioester synthesis, as seen in methyl 2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate. This compound’s thioether linkage (-S-) may facilitate disulfide bond formation or act as a hydrogen bond acceptor, potentially modulating interactions with cysteine-rich enzymatic targets like HDAC6.
Relevance of Bromophenyl and Dimethoxyphenyl Substituents
Electron-withdrawing bromine at the 4-position of the phenyl ring enhances lipophilicity and π-π stacking with aromatic residues in binding pockets, as observed in 3-(4-bromophenyl)-1H-pyrazole derivatives. Conversely, the 2,3-dimethoxyphenyl group contributes electron-donating methoxy substituents, which improve solubility and engage in hydrogen bonding. In breast cancer models, dihydropyrazole derivatives bearing bromine and methoxy groups exhibit dual antioxidant and antiproliferative activities, with IC₅₀ values in the micromolar range.
Table 2: Substituent Effects on Pyrazoline Bioactivity
| Substituent | Electronic Effect | Pharmacological Impact | Example Activity |
|---|---|---|---|
| 4-Bromophenyl | Withdrawing | Enhanced target affinity | HDAC6 Inhibition (12 µM) |
| 2,3-Dimethoxyphenyl | Donating | Improved solubility & binding | Antioxidant (IC₅₀ ~10 µM) |
Classification within N-Substituted Dihydropyrazole Derivatives
N-substituted dihydropyrazoles are classified by their N1 functionalization, which dictates pharmacokinetic and target engagement profiles. The subject compound belongs to the N-acyl subclass, where the pyrazole nitrogen is bonded to a ketone-containing side chain. This acylation stabilizes the enol tautomer, favoring interactions with catalytic residues in enzymes like HDAC6. Comparative studies show that N-sulfonyl derivatives (e.g., CB1 antagonists) exhibit distinct target selectivity compared to N-acyl variants, underscoring the importance of N-substituent design.
Properties
IUPAC Name |
methyl 2-[2-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5S/c1-28-19-6-4-5-16(22(19)30-3)18-11-17(14-7-9-15(23)10-8-14)24-25(18)20(26)12-31-13-21(27)29-2/h4-10,18H,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMIJIHOBOMUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSCC(=O)OC)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate is a compound of interest due to its potential therapeutic applications stemming from the biological activities associated with its structural components. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound can be structurally represented as follows:
- Chemical Formula : C20H20BrN3O3S
- Molecular Weight : 462.36 g/mol
- CAS Number : 331272-49-2
The structure incorporates a pyrazole ring, which is known for various biological activities, alongside bromophenyl and dimethoxyphenyl substituents that may influence its pharmacological properties.
1. Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | HCT116 | 5.55 | |
| Pyrazole Derivative B | HePG-2 | 1.82 | |
| Pyrazole Derivative C | MCF-7 | 2.86 |
These findings suggest that modifications in the pyrazole structure can enhance cytotoxicity against cancer cells.
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well documented. The compound's structural features may contribute to its ability to inhibit inflammatory pathways. A study highlighted that certain pyrazole derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
3. Neuroprotective Effects
Certain pyrazole compounds have demonstrated neuroprotective effects by inhibiting metabolic enzymes linked to neurodegenerative diseases. For example, the presence of bromophenyl groups has been associated with enhanced inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : Pyrazole derivatives often induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress responses within cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Pyrazole Derivatives : This research investigated a series of pyrazole derivatives for their anticancer properties and found that specific substitutions significantly increased their efficacy against various tumor cell lines .
- Neuroprotective Study : A study focusing on neuroprotective effects demonstrated that certain pyrazole analogs could effectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative disorders .
Scientific Research Applications
Antitumor Activity
Research has highlighted the antitumor properties of pyrazole derivatives, including methyl 2-((2-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)acetate. Studies have demonstrated that modifications on the phenyl moiety can enhance biological activity against various cancer cell lines. For instance, structural variations can lead to improved inhibition of tubulin polymerization, a crucial mechanism in cancer cell proliferation .
Antiviral Properties
Compounds similar to this compound have been evaluated for their antiviral activities. The presence of specific substituents on the pyrazole ring has been shown to influence antiviral efficacy against several viral strains, indicating potential for further development as antiviral agents .
Neuroprotective Effects
The compound's structural components suggest potential neuroprotective effects. Pyrazole derivatives have been investigated for their ability to inhibit metabolic enzymes associated with neurodegenerative diseases. For example, compounds targeting acetylcholinesterase and carbonic anhydrase have shown promise in modulating neurodegenerative pathways .
Case Studies and Research Findings
Comparison with Similar Compounds
Core Heterocycles
- Target Compound: The 4,5-dihydro-1H-pyrazol-1-yl core is a partially saturated five-membered ring with two adjacent nitrogen atoms.
- Compound 573938-02-0 (): Features a thieno[2,3-d]pyrimidine core, a fused bicyclic system combining thiophene and pyrimidine. This planar structure may facilitate π-π stacking interactions but lacks the conformational flexibility of pyrazoline .
- Compound 635700-03-7 (): Contains a benzodiazepine core, a seven-membered ring with two nitrogen atoms. Benzodiazepines are known for their stability and pharmacological relevance but differ in ring strain compared to pyrazoline .
Substituent Effects
Sulfur Linkages
- The thioether (-S-) in the target compound contrasts with sulfanyl (-S-) or thiadiazole groups in analogs (e.g., 476484-12-5). Thioethers are less reactive than thiols but may improve metabolic stability compared to disulfide-containing compounds .
Data Table: Structural Comparison of Key Analogs
Research Implications and Limitations
While direct experimental data for the target compound are scarce, insights can be extrapolated from analogs:
- Synthetic Accessibility : The pyrazoline core is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines, a method well-documented for related compounds .
Q & A
Q. Critical Reaction Parameters :
- Temperature : Elevated temperatures (>80°C) accelerate cyclocondensation but may lead to by-products from over-oxidation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve thioether coupling efficiency by stabilizing intermediates .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Resolves bond angles (e.g., C–Br bond distances ~1.89–1.92 Å) and dihedral angles between aromatic rings, confirming spatial arrangement .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.8–4.2 ppm confirm the methoxy and methyl ester groups.
- ¹³C NMR : Signals at ~170 ppm validate the carbonyl groups.
- HRMS : Exact mass analysis ensures molecular formula accuracy (e.g., [M+H]+ calculated for C₂₂H₂₂BrN₂O₄S: 513.06) .
Advanced: How can Bayesian optimization or heuristic algorithms improve the yield of this compound's synthesis?
Q. Methodological Answer :
- Bayesian Optimization : Uses prior reaction data to iteratively select optimal conditions (e.g., solvent ratio, catalyst loading) by maximizing yield predictions. For example, a 15% yield increase was reported for similar pyrazoline derivatives using this method .
- Heuristic Algorithms : Genetic algorithms can screen variables (e.g., temperature, stoichiometry) to identify Pareto-optimal conditions balancing yield and purity.
Q. Implementation Steps :
Define parameter space (e.g., 60–120°C, 1–3 eq. reagents).
Use a surrogate model (e.g., Gaussian process) to predict outcomes.
Validate top candidates experimentally .
Advanced: What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results for this compound?
Q. Methodological Answer :
- Dynamic NMR Analysis : Detects conformational exchange in the pyrazoline ring, explaining split signals in ¹H NMR .
- DFT Calculations : Compare computed (e.g., B3LYP/6-31G*) and experimental IR spectra to identify discrepancies in carbonyl stretching frequencies (Δν ~10–15 cm⁻¹) .
- Single-Crystal Studies : Resolve ambiguities in substituent orientation (e.g., dihedral angles between bromophenyl and dimethoxyphenyl groups = 45–55°) .
Advanced: How does modifying substituents on the pyrazoline ring affect the compound's physicochemical properties?
Q. Methodological Answer :
- Electron-Withdrawing Groups (e.g., Br) : Increase ring strain, reducing thermal stability (Tₘ decreased by ~20°C vs. unsubstituted analogs) .
- Methoxy Groups : Enhance solubility in polar solvents (logP reduced by 0.5–0.7 units) but may sterically hinder crystallization .
- Thioether Linkage : Lowers LUMO energy, increasing reactivity toward electrophiles (e.g., ΔE = 1.2 eV vs. ether analogs) .
Advanced: What are the challenges in achieving regioselectivity during the cyclization steps of this compound's synthesis?
Q. Methodological Answer :
- Competitive Pathways : Hydrazine can attack either the α- or β-carbon of the enone, leading to regioisomers.
- Mitigation : Use bulky bases (e.g., DBU) to favor β-attack via steric control .
- By-Product Formation : Over-oxidation to pyrazoles occurs at high temperatures.
- Mitigation : Maintain reaction temperatures <70°C and use inert atmospheres .
Advanced: How can computational modeling predict the compound's reactivity in novel reaction environments?
Q. Methodological Answer :
- MD Simulations : Model solvation effects in non-polar solvents (e.g., toluene) to predict aggregation behavior.
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with reaction rates (e.g., thioether hydrolysis k = 0.12 min⁻¹ for σ = 0.78) .
Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
